3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C20H20N2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the butylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-[4-(Propylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect the compound’s solubility and interaction with biological targets, distinguishing it from its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZGIZCGJHLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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